Cas no 612504-42-4 (2-amino-5-cyclopentylthiophene-3-carbonitrile)
2-amino-5-cyclopentylthiophene-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-Thiophenecarbonitrile,2-amino-5-cyclopentyl-(9CI)
- 2-amino-5-cyclopentylthiophene-3-carbonitrile
- 3-Thiophenecarbonitrile, 2-amino-5-cyclopentyl-
- EN300-3033912
- 612504-42-4
- DB-271926
- SCHEMBL4845832
-
- MDL: MFCD18819299
- Inchi: 1S/C10H12N2S/c11-6-8-5-9(13-10(8)12)7-3-1-2-4-7/h5,7H,1-4,12H2
- InChI Key: WZPDALKEHHNBPR-UHFFFAOYSA-N
- SMILES: S1C(=C(C#N)C=C1C1CCCC1)N
Computed Properties
- Exact Mass: 192.07211956g/mol
- Monoisotopic Mass: 192.07211956g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 78Ų
2-amino-5-cyclopentylthiophene-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-3033912-0.05g |
2-amino-5-cyclopentylthiophene-3-carbonitrile |
612504-42-4 | 95.0% | 0.05g |
$232.0 | 2025-03-19 | |
| Enamine | EN300-3033912-0.1g |
2-amino-5-cyclopentylthiophene-3-carbonitrile |
612504-42-4 | 95.0% | 0.1g |
$347.0 | 2025-03-19 | |
| Enamine | EN300-3033912-0.25g |
2-amino-5-cyclopentylthiophene-3-carbonitrile |
612504-42-4 | 95.0% | 0.25g |
$494.0 | 2025-03-19 | |
| Enamine | EN300-3033912-0.5g |
2-amino-5-cyclopentylthiophene-3-carbonitrile |
612504-42-4 | 95.0% | 0.5g |
$780.0 | 2025-03-19 | |
| Enamine | EN300-3033912-1.0g |
2-amino-5-cyclopentylthiophene-3-carbonitrile |
612504-42-4 | 95.0% | 1.0g |
$999.0 | 2025-03-19 | |
| Enamine | EN300-3033912-2.5g |
2-amino-5-cyclopentylthiophene-3-carbonitrile |
612504-42-4 | 95.0% | 2.5g |
$1959.0 | 2025-03-19 | |
| Enamine | EN300-3033912-5.0g |
2-amino-5-cyclopentylthiophene-3-carbonitrile |
612504-42-4 | 95.0% | 5.0g |
$2900.0 | 2025-03-19 | |
| Enamine | EN300-3033912-10.0g |
2-amino-5-cyclopentylthiophene-3-carbonitrile |
612504-42-4 | 95.0% | 10.0g |
$4299.0 | 2025-03-19 | |
| Enamine | EN300-3033912-1g |
2-amino-5-cyclopentylthiophene-3-carbonitrile |
612504-42-4 | 95% | 1g |
$999.0 | 2023-09-06 | |
| Enamine | EN300-3033912-5g |
2-amino-5-cyclopentylthiophene-3-carbonitrile |
612504-42-4 | 95% | 5g |
$2900.0 | 2023-09-06 |
2-amino-5-cyclopentylthiophene-3-carbonitrile Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on 2-amino-5-cyclopentylthiophene-3-carbonitrile
Introduction to 2-amino-5-cyclopentylthiophene-3-carbonitrile (CAS No. 612504-42-4)
2-amino-5-cyclopentylthiophene-3-carbonitrile (CAS No. 612504-42-4) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and materials science due to its unique structural and chemical properties. This compound belongs to the thiophene derivatives family, which is well-known for its broad range of applications in medicinal chemistry, agrochemicals, and advanced materials. The presence of both amino and nitrile functional groups, along with a cyclopentyl substituent, makes this molecule a versatile intermediate for synthesizing more complex molecules with potential biological activity.
The structural motif of 2-amino-5-cyclopentylthiophene-3-carbonitrile consists of a thiophene ring system, which is a five-membered heterocyclic aromatic ring containing sulfur. The thiophene core is highly valuable in medicinal chemistry due to its ability to interact with biological targets in a manner similar to benzene derivatives but with distinct electronic properties. The amino group at the 2-position and the nitrile group at the 3-position introduce polar and electrophilic centers, respectively, which can be exploited for further functionalization. Additionally, the cyclopentyl substituent at the 5-position adds steric bulk and influences the electronic distribution across the ring system.
In recent years, there has been a surge in research focused on thiophene derivatives as pharmacophores due to their demonstrated efficacy in various therapeutic areas. For instance, studies have shown that thiophene-based compounds exhibit antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of functional groups in 2-amino-5-cyclopentylthiophene-3-carbonitrile makes it an attractive scaffold for designing novel drug candidates. The amino group can participate in hydrogen bonding interactions with biological targets, while the nitrile group can act as a bioisostere for carboxylic acid or amide groups, providing opportunities for structure-activity relationship (SAR) studies.
One of the most compelling aspects of 2-amino-5-cyclopentylthiophene-3-carbonitrile is its potential as a building block for more complex molecules. Researchers have utilized this compound in the synthesis of various derivatives that exhibit enhanced biological activity. For example, modifications at the 2-position or 3-position have led to compounds with improved binding affinity to target proteins. Furthermore, the cyclopentyl group can be further functionalized through reactions such as halogenation or alkylation, expanding the library of possible derivatives.
The synthesis of 2-amino-5-cyclopentylthiophene-3-carbonitrile typically involves multi-step organic transformations starting from readily available precursors. Common synthetic routes include cyclization reactions followed by functional group interconversions. Advanced techniques such as cross-coupling reactions and transition metal catalysis have also been employed to achieve high yields and selectivity. The growing interest in this compound has prompted researchers to develop more efficient synthetic methodologies, ensuring that it remains accessible for both academic and industrial applications.
From a materials science perspective, 2-amino-5-cyclopentylthiophene-3-carbonitrile has shown promise as a precursor for organic semiconductors and conductive polymers. Thiophene derivatives are widely used in the fabrication of organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs) due to their excellent charge transport properties. The introduction of additional functional groups can modulate these properties, making it possible to fine-tune the performance of resulting materials. Recent studies have demonstrated that incorporating 2-amino-5-cyclopentylthiophene-3-carbonitrile into polymer backbones enhances thermal stability and electrical conductivity, opening new avenues for developing advanced electronic devices.
The pharmaceutical industry has also been exploring the potential of 2-amino-5-cyclopentylthiophene-3-carbonitrile as a lead compound for drug discovery programs. Its unique structural features make it an ideal candidate for generating novel therapeutic agents targeting various diseases. Computational modeling and high-throughput screening techniques have been employed to identify promising derivatives with enhanced pharmacokinetic profiles. Preliminary studies suggest that certain analogs may exhibit potent activity against enzymes involved in cancer metabolism or inflammatory pathways.
In conclusion, 2-amino-5-cyclopentylthiophene-3-carbonitrile (CAS No. 612504-42-4) is a multifaceted compound with significant potential across multiple scientific disciplines. Its structural features enable diverse applications in pharmaceuticals, materials science, and beyond. As research continues to uncover new synthetic strategies and biological activities associated with thiophene derivatives, compounds like this are likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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